molecular formula C12H22N2O2 B13325093 (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B13325093
M. Wt: 226.32 g/mol
InChI Key: XNUZCDJNYUEACH-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone: is a synthetic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a methoxymethyl group and a pyrrolidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic synthesis One common method includes the reaction of piperidine derivatives with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products:

  • Oxidation can yield aldehydes or carboxylic acids.
  • Reduction typically produces alcohols.
  • Substitution reactions can introduce a variety of functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block for the development of novel compounds with potential pharmaceutical applications.

Biology:

  • Investigated for its potential interactions with biological macromolecules.
  • Studied for its effects on cellular processes and pathways.

Medicine:

  • Explored for its potential as a therapeutic agent in treating various diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Applied in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanol: Similar structure but with an alcohol group instead of a methanone.

    (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)ethanone: Similar structure but with an ethanone group.

Uniqueness:

  • The presence of both piperidine and pyrrolidine rings in (3-(Methoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone provides a unique scaffold for chemical modifications.
  • Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.
  • The specific arrangement of functional groups allows for targeted interactions in biological systems, making it a valuable compound for medicinal research.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C12H22N2O2/c1-16-9-10-3-2-6-14(8-10)12(15)11-4-5-13-7-11/h10-11,13H,2-9H2,1H3

InChI Key

XNUZCDJNYUEACH-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C(=O)C2CCNC2

Origin of Product

United States

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